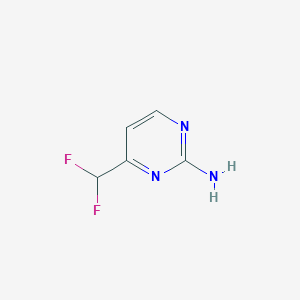

4-(Difluoromethyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMSNKJNMLRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Pyrimidine Core Structures in Contemporary Chemical Sciences

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, owing to its prevalence in a vast array of biologically crucial molecules. As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure and function of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of new therapeutic agents.

The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This has led to the successful development of numerous pyrimidine-based drugs with a wide range of applications, including as antimicrobial, antiviral, and anticancer agents. The ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and π-stacking, further cements its status as a privileged scaffold in drug discovery.

The Strategic Role of Fluorine and Difluoromethyl Moieties in Advanced Molecular Design

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.

Specifically, the difluoromethyl (CHF2) group offers a nuanced set of advantages. It can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds and interacting with target proteins in a similar fashion. The presence of the CHF2 moiety can also significantly increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability often translates to an improved pharmacokinetic profile, a critical factor in the development of effective drugs.

Table 1: Comparative Physicochemical Properties of Functional Groups

| Functional Group | Lipophilicity (logP) | Hydrogen Bond Donating Capacity | Metabolic Stability |

| Methyl (-CH3) | High | Low | Moderate |

| Hydroxyl (-OH) | Low | High | Low |

| Difluoromethyl (-CHF2) | Moderate | Moderate | High |

This table provides a generalized comparison of the properties influenced by these functional groups.

Evolution of Academic and Industrial Research Interest in Difluoromethylated Aminopyrimidines

De Novo Synthesis Approaches to the this compound Scaffold

The construction of the this compound core can be achieved through various de novo synthetic strategies. These approaches focus on building the pyrimidine (B1678525) ring from acyclic precursors.

Cyclocondensation Reactions for Pyrimidine Ring Assembly

The most common and direct method for the synthesis of 2-aminopyrimidines is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine (B92328). In the case of this compound, a suitable precursor would be a β-dicarbonyl compound containing a difluoromethyl group. For instance, the cyclocondensation of a difluoromethyl-β-diketone with guanidine would lead to the desired pyrimidine ring system. This reaction is typically carried out in the presence of a base in a polar solvent.

While a specific documented synthesis of this compound via this exact route is not prevalent in readily available literature, the synthesis of analogous compounds such as 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives strongly supports the feasibility of this approach. These syntheses often involve the reaction of a trifluoromethyl-β-diketone with guanidine, highlighting the general applicability of this method for fluorinated pyrimidines. nih.gov

A plausible synthetic route, inferred from the synthesis of related compounds, is presented in the following table:

| Precursor 1 | Precursor 2 | Reagents and Conditions | Product | Reference |

| 1,1-Difluoro-3-oxobutanal | Guanidine | Base (e.g., NaOEt), EtOH, reflux | This compound | Inferred from related syntheses |

| 4,4-Difluoroacetoacetic ester | Guanidine | Base, suitable solvent | 4-(Difluoromethyl)pyrimidin-2-ol, followed by amination | Inferred from related syntheses |

Strategies for the Stereoselective and Regioselective Incorporation of the Difluoromethyl Group onto the Pyrimidine Nucleus

The introduction of the difluoromethyl group is a critical step in the synthesis of the target molecule. This can be achieved either by using a starting material that already contains the difluoromethyl moiety or by introducing it at a later stage of the synthesis.

Direct difluoromethylation of a pre-existing pyrimidine ring can be challenging due to the electron-deficient nature of the pyrimidine core. However, methods for the direct C-H difluoromethylation of pyridines have been developed, which could potentially be adapted for pyrimidines. nih.gov

A more common strategy involves the use of building blocks that already contain the difluoromethyl group. For example, the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) has been achieved starting from 2,2-difluoroacetic anhydride, which is then elaborated into a suitable precursor for cyclization. google.com This approach ensures the regioselective placement of the difluoromethyl group at the desired position.

Convergent and Divergent Synthetic Pathways for Complex Analogs

Once the this compound scaffold is obtained, it can be further elaborated into more complex analogs using convergent or divergent synthetic strategies.

A convergent synthesis would involve the separate synthesis of two or more complex fragments, which are then coupled together in the final steps to form the target molecule. This approach is often more efficient for the synthesis of complex molecules.

A divergent synthesis , on the other hand, starts from a common intermediate, in this case, this compound, which is then subjected to a variety of different reactions to produce a library of related compounds. This strategy is particularly useful for exploring the structure-activity relationships of a new class of compounds. Recent advances in controllable and divergent synthesis allow for the generation of diverse products from common starting materials by tuning reaction conditions such as catalysts, solvents, and temperature. thieme-connect.de

Functionalization and Derivatization of this compound

The functionalization of the this compound scaffold allows for the synthesis of a wide range of derivatives with potentially improved biological activities.

Amine-Directed Functionalization and Substitutions at the 2-Position

The 2-amino group of this compound is a versatile handle for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and arylation. nih.gov For instance, the synthesis of N-arylpyrimidin-2-amine derivatives can be achieved through palladium-catalyzed Buchwald-Hartwig amination. nih.gov

A synthetic platform for the C2-selective amination of pyrimidines has been described, which proceeds through a pyrimidinyl iminium salt intermediate. nih.gov This method allows for the introduction of various amine functionalities at the 2-position with high selectivity. nih.gov

The following table summarizes some general methods for the functionalization of the 2-amino group of pyrimidines:

| Reaction Type | Reagents and Conditions | Product Type | General Reference |

| Acylation | Acyl chloride, base | N-Acyl-2-aminopyrimidine | nih.gov |

| Alkylation | Alkyl halide, base | N-Alkyl-2-aminopyrimidine | nih.gov |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base | N-Aryl-2-aminopyrimidine | nih.gov |

Regioselective Modification at Other Pyrimidine Ring Positions (e.g., C5, C6)

The modification of the pyrimidine ring at positions other than the 2-amino group can also lead to the synthesis of novel and interesting compounds.

Functionalization at the C5 position: The C5 position of the pyrimidine ring can be functionalized through various methods, including halogenation and metal-catalyzed cross-coupling reactions. For example, 2-amino-5-iodopyrimidine (B74693) can be used as a starting material for Sonogashira or Suzuki coupling reactions to introduce various substituents at the C5 position. chemrxiv.org

Functionalization at the C6 position: The regioselective functionalization of the C6 position of substituted pyrimidines can be more challenging. However, methods for the direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives at the C6 position have been developed, which could potentially be adapted for pyrimidines. Additionally, the reactivity of chlorosubstituted pyrimidines can be exploited for regioselective nucleophilic aromatic substitution (SNAr) reactions. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.

The following table provides examples of regioselective functionalization of the pyrimidine ring:

| Position | Reaction Type | Reagents and Conditions | Product Type | General Reference |

| C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-aminopyrimidine | chemrxiv.org |

| C5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-2-aminopyrimidine | chemrxiv.org |

| C6 | C-H Arylation | Aryl halide, Pd catalyst, ligand | 6-Aryl-substituted pyrimidine |

Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

The pyrimidine core is a prevalent scaffold in numerous biologically active compounds. Metal-catalyzed cross-coupling reactions are indispensable tools for diversifying the this compound framework by forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a halogenated pyrimidine precursor with a wide array of coupling partners.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for this purpose. tandfonline.comresearchgate.net For instance, a chloro-substituted pyrimidine can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents onto the pyrimidine ring. tandfonline.comtandfonline.com This method is cost-effective and has been successfully applied to synthesize novel pyrimidine derivatives. tandfonline.com The reaction of a chloropyrimidine with a boronic acid under Suzuki conditions can yield biaryl structures, significantly expanding the chemical space accessible from a common intermediate. researchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, particularly for the arylation of chloropyrimidines. nih.gov An electrochemical approach using a sacrificial iron anode and a nickel(II) catalyst has been shown to effectively couple 4-amino-6-chloropyrimidines with functionalized aryl halides under mild conditions. nih.gov This method demonstrates high functional group tolerance, allowing for the synthesis of a range of novel 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov

The choice of catalyst, base, and solvent system is crucial and often depends on the specific position of the leaving group (e.g., chlorine) on the pyrimidine ring. researchgate.net These cross-coupling strategies are fundamental for building molecular complexity and are central to the discovery of new chemical entities based on the pyrimidine scaffold. dntb.gov.ua

Table 1: Examples of Metal-Catalyzed Cross-Coupling on Pyrimidine Scaffolds

| Precursor | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄, NaH | Suzuki-Miyaura | 6-Aryl-4-chloropyrimidine | tandfonline.com |

| 2-Chloro-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | Pyridyl-3-boronic acid | Bis(triphenylphosphine)palladium (II) dichloride | Suzuki-Miyaura | 2-(Pyridin-3-yl)-N-(...)-pyrimidin-4-amine | tandfonline.comtandfonline.com |

| 4-Amino-6-chloropyrimidine | Functionalized Aryl Halide | Ni(II) complex, Sacrificial Fe anode | Electrochemical Cross-Coupling | 4-Amino-6-arylpyrimidine | nih.gov |

Late-Stage Functionalization Strategies for Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, advanced intermediates to rapidly generate a library of analogues. acs.org For a molecule like this compound, LSF can introduce structural diversity without the need for de novo synthesis for each new compound. Given that pyrimidines are a type of diazine, strategies developed for these heterocyclic systems are highly relevant. nih.govacs.org

One prominent LSF strategy involves the direct C-H functionalization of the heterocyclic ring. acs.org However, due to the electron-deficient nature of the pyrimidine ring, these reactions can be challenging. acs.org An alternative and highly effective approach is a tandem sequence of C-H activation via halogenation followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org

Specifically, a C-H bond on the pyrimidine ring, often at a position alpha to a nitrogen atom, can be selectively fluorinated. nih.govacs.org The resulting fluoro-substituted pyrimidine is an excellent substrate for SNAr reactions. The high electronegativity of fluorine activates the ring towards nucleophilic attack, and fluoride (B91410) is an excellent leaving group in this context. acs.org This two-step process allows for the introduction of a wide variety of functional groups through nitrogen, oxygen, sulfur, or carbon nucleophiles under relatively mild conditions. nih.govacs.org This method has been successfully applied to modify medicinally important compounds and improve the efficiency of existing pharmaceutical syntheses. nih.gov The ability to perform these transformations at a late stage provides a powerful tool for optimizing the properties of lead compounds. researchgate.net

Table 2: Conceptual Late-Stage Functionalization on a Pyrimidine Core

| Step | Reaction | Reagent Example | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | C-H Fluorination | AgF₂ | Fluoro-pyrimidine derivative | Activation of the core for subsequent reaction. | acs.org |

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production requires the development of robust, economical, and safe chemical processes. For a key intermediate like this compound, these considerations are paramount. While specific process chemistry for this exact molecule is not widely published, valuable insights can be drawn from the scalable synthesis of its close structural analogue, 4-(difluoromethyl)pyridin-2-amine. unimi.itacs.org

Chromatography-Free Purification Strategies in Process Development

Purification by column chromatography is common in a laboratory setting but is generally avoided in large-scale production due to high solvent consumption, cost, and low throughput. Therefore, developing chromatography-free purification methods is a critical aspect of process chemistry. Strategies include strategic aqueous washes to remove water-soluble impurities like acids or excess reagents. unimi.itacs.org In the synthesis of the pyridine (B92270) analogue, the reaction solution was washed with water and an aqueous sodium bicarbonate solution to remove pyridine and difluoroacetic acid, respectively. acs.org The final product is often purified through crystallization or precipitation, which can deliver high-purity material in a scalable and efficient manner.

Adaptation for Kilogram-Scale Production and Industrial Feasibility

Adapting a synthetic protocol for kilogram-scale production presents numerous challenges, including heat management, reagent handling, and ensuring consistent product quality. The successful scale-up of the synthesis of 4-(difluoromethyl)pyridin-2-amine from a 50-gram scale to a 3.6-kilogram scale demonstrates the feasibility of producing such compounds industrially. unimi.itacs.org The process involved carrying out the reaction in large reactors, with careful control over temperature, especially during additions of reactive reagents. acs.org The use of one-pot procedures at this scale underscores the robustness of the developed protocol. acs.org The ability to produce key intermediates like this compound on a kilogram scale is essential for its application in the manufacturing of active pharmaceutical ingredients and other high-value chemical products. unimi.itgoogle.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional techniques, allows for the precise assignment of all atoms and the confirmation of connectivity within the molecule.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the pyrimidine ring protons, the difluoromethyl proton, and the amine protons.

The pyrimidine ring protons, H-5 and H-6, form an AX spin system. The H-6 proton, being adjacent to the electron-withdrawing difluoromethyl group, is expected to be deshielded and appear at a lower field compared to the H-5 proton. In the parent 2-aminopyrimidine (B69317), the corresponding protons appear at approximately 8.3 ppm (H-4/H-6) and 6.6 ppm (H-5). chemicalbook.comnih.gov The strong electron-withdrawing effect of the CF₂H group at position 4 will cause a significant downfield shift for the adjacent H-5 proton. The H-6 proton is also expected to be shifted downfield.

The proton of the difluoromethyl (-CHF₂) group is anticipated to appear as a triplet, a result of coupling to the two equivalent fluorine atoms (²JH-F). This coupling constant is typically large, in the range of 55-60 Hz. rsc.orgcas.cn Its chemical shift would be significantly downfield due to the influence of the attached fluorine atoms and the aromatic ring. The primary amino group (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. ijirset.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.4 - 8.6 | d | JH6-H5 ≈ 5.0 |

| H-5 | 6.9 - 7.1 | d | JH5-H6 ≈ 5.0 |

| -CHF₂ | 6.6 - 6.9 | t | ²JH-F ≈ 56.0 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework. The chemical shifts of the pyrimidine ring carbons are influenced by the substituents. For 2-aminopyridine, a related structure, the carbon bearing the amino group (C-2) appears around 162.9 ppm, while other ring carbons are observed between 108 and 158 ppm. chemicalbook.com In this compound, the C-2, C-4, and C-6 atoms are expected to be the most deshielded due to their direct attachment to nitrogen atoms. The C-4 carbon, bonded to the electron-withdrawing difluoromethyl group, will also be shifted downfield.

A key feature will be the signal for the difluoromethyl carbon (-CHF₂), which is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). This coupling constant is typically large, often exceeding 200 Hz. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~163 | s | - |

| C-4 | ~160 | t | ²JC-F ≈ 25 |

| C-6 | ~158 | s | - |

| C-5 | ~115 | s | - |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Difluoromethyl Group Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance environment for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the single proton of the group (²JF-H), with a coupling constant that should match the H-F coupling observed in the ¹H NMR spectrum (around 56 Hz). rsc.orgcas.cn The chemical shift for difluoromethyl groups attached to heteroaromatic systems typically falls within the range of -90 to -130 ppm relative to CFCl₃. rsc.orgrsc.org DFT calculations on related trifluoromethyl pyrimidines have also been used to predict fluorine chemical shifts. nih.govresearchgate.net

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key cross-peak would be observed between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H-5 and C-5, H-6 and C-6, and the CHF₂ proton and the CHF₂ carbon, allowing for unambiguous assignment of these pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for connecting different parts of the molecule. Expected key correlations would include:

The H-5 proton correlating to C-4 and C-6.

The H-6 proton correlating to C-2 and C-4.

The CHF₂ proton correlating to C-4 and C-5.

The NH₂ protons correlating to C-2. These HMBC correlations would unequivocally confirm the substitution pattern of the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the high-accuracy mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₅H₅F₂N₃), the molecular weight is 145.11 g/mol . In accordance with the nitrogen rule, the odd number of nitrogen atoms results in an odd nominal molecular mass. libretexts.org

The fragmentation pattern in mass spectrometry offers further structural insights. For aminopyrimidines, fragmentation often involves the pyrimidine ring itself. In electron ionization (EI-MS), a common fragmentation pathway for amines is the alpha-cleavage. libretexts.orgyoutube.com For this molecule, under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed. Subsequent fragmentation (MS/MS) could involve characteristic losses. The loss of ammonia (B1221849) ([M+H - NH₃]⁺) is a common pathway for protonated primary amines. nih.gov Another likely fragmentation pathway involves the difluoromethyl group, such as the loss of a fluorine radical or the neutral loss of HF.

Table 4: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₅H₆F₂N₃]⁺ | 146.0524 | Protonated molecular ion |

| [M+H - HF]⁺ | [C₅H₅FN₃]⁺ | 126.0466 | Loss of hydrogen fluoride |

| [M+H - NH₃]⁺ | [C₅H₃F₂N₂]⁺ | 129.0262 | Loss of ammonia |

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. ijirset.com An N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ region. ripublication.com

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring would be observed just above 3000 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.

C-F Vibrations: The strong electron-withdrawing nature of fluorine results in intense C-F stretching absorptions. These are typically found in the 1350-1000 cm⁻¹ range.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3200 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3100 | Aromatic C-H Stretch | Pyrimidine Ring |

| 1640 - 1600 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C Ring Stretch | Pyrimidine Ring |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on its structural analogs, particularly 2-aminopyrimidine and its derivatives, provide a robust framework for predicting its solid-state characteristics. This analysis relies on established principles of molecular geometry and intermolecular forces observed in these closely related compounds.

Analysis of Molecular Geometry and Conformation

The molecular geometry of this compound is dictated by the spatial arrangement of the pyrimidine ring, the exocyclic amino group, and the difluoromethyl substituent.

The 2-aminopyrimidine core is expected to be essentially planar. X-ray diffraction studies on 2-aminopyrimidine salts confirm this planarity. rsc.org The geometry of the pyrimidine ring itself is well-established, with C-N and C-C bond lengths and internal angles conforming to typical sp²-hybridized systems. The exocyclic C2-N bond to the amino group exhibits partial double-bond character due to resonance with the ring, resulting in a shorter bond length than a typical C-N single bond.

The conformation of the 4-(difluoromethyl) group relative to the pyrimidine ring is of particular interest. Free rotation around the C4-C(F2H) single bond is expected, though the solid-state conformation will be the one that minimizes steric hindrance and maximizes favorable crystal packing interactions. The geometry around the carbon of the difluoromethyl group will be tetrahedral.

Based on data from analogous structures, the key geometric parameters for this compound can be predicted.

Interactive Table: Predicted Molecular Geometry of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | Basis of Prediction |

| Bond Length | N1 | C2 | ~1.34 Å | Data from 2-aminopyrimidine analogs | |

| Bond Length | C2 | N (amino) | ~1.35 Å | Data from 2-aminopyrimidine analogs | |

| Bond Length | C4 | C (fluoro) | ~1.50 Å | Standard C(sp²)-C(sp³) bond length | |

| Bond Length | C (fluoro) | F | ~1.35 Å | Standard C-F bond length | |

| Bond Angle | N1 | C2 | N3 | ~117° | Data from 2-aminopyrimidine analogs |

| Bond Angle | C2 | N (amino) | H | ~120° | Assumed sp² hybridization |

| Bond Angle | F | C (fluoro) | F | ~109.5° | Tetrahedral geometry |

Note: These values are estimations based on data from structurally related compounds and general chemical principles. Actual values would require experimental determination via X-ray diffraction.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound will be dominated by a network of intermolecular interactions, primarily strong hydrogen bonds from the 2-aminopyrimidine moiety and weaker interactions involving the fluorine atoms.

The most significant and structure-directing interaction in 2-aminopyrimidine and its derivatives is the formation of a self-complementary centrosymmetric dimer. rsc.org This robust motif, described by the graph-set notation R²₂(8), is formed through a pair of N-H···N hydrogen bonds where the amino group of one molecule acts as a hydrogen bond donor to one of the ring nitrogen atoms (typically the less sterically hindered N1) of a second molecule, and vice-versa. This interaction is a highly predictable and stable feature in the crystal engineering of aminopyrimidines. nih.gov

Beyond this primary interaction, the introduction of the difluoromethyl group provides sites for additional, weaker intermolecular forces. The fluorine atoms can act as hydrogen bond acceptors in C-H···F interactions. ed.ac.ukrsc.org These interactions, while weaker than conventional hydrogen bonds, are known to play a significant role in the crystal packing of fluorinated organic molecules. ed.ac.uk The acidic proton of the difluoromethyl group (C-H) can also participate as a hydrogen bond donor.

Furthermore, the presence of fluorine can influence packing by modulating the electronic properties of the pyrimidine ring and introducing potential C-F···π or F···F contacts. rsc.org The modification of the electrostatic potential by electronegative fluorine atoms can alter the common π-stacking arrangements often seen in aromatic systems, sometimes favoring edge-to-face or herringbone motifs. mdpi.com

Interactive Table: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H (amino) | N (ring) | D···A ≈ 2.9 - 3.1 | Primary, structure-directing (R²₂(8) dimer formation) rsc.org |

| Weak Hydrogen Bond | C-H (ring) | N (ring) | D···A ≈ 3.2 - 3.5 | Secondary, stabilizing |

| Weak Hydrogen Bond | C-H (ring/fluoro) | F (fluoro) | D···A ≈ 3.0 - 3.4 | Secondary, stabilizing, common in fluorinated compounds rsc.org |

| Other | C-F | π-system | - | Possible, influences packing motif |

Note: Distances are generalized from crystallographic studies of analogous compounds.

Computational and Theoretical Investigations of 4 Difluoromethyl Pyrimidin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can predict molecular geometries, orbital energies, and charge distributions with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-(difluoromethyl)pyrimidin-2-amine (B6150705), DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be utilized to determine its most stable three-dimensional conformation (ground state geometry). nih.gov The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy.

The optimized geometry would reveal key structural parameters. For instance, the planarity of the pyrimidine (B1678525) ring, the orientation of the amino group relative to the ring, and the conformational preference of the difluoromethyl group would be established. The C-F bond lengths and the F-C-F bond angle in the difluoromethyl group, as well as the bond lengths within the pyrimidine ring, can indicate the extent of electronic delocalization and steric strain within the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wjarr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring, influenced by the electron-withdrawing difluoromethyl group, making it susceptible to nucleophilic attack. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. ijcce.ac.irresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.9 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.6 |

Note: These are typical values for similar pyrimidine derivatives and are for illustrative purposes. wjarr.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.net

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, due to the presence of lone pairs of electrons. The area around the hydrogen atoms of the amino group and the difluoromethyl group would exhibit a positive potential, with the difluoromethyl group's hydrogen being a potential hydrogen bond donor. acs.org The difluoromethyl group itself is known to be a lipophilic hydrogen bond donor, a property that can be rationalized through MEP analysis. acs.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties, which can be derived from computational methods. nih.gov For this compound, a variety of molecular descriptors can be calculated to predict its potential biological activity. These descriptors fall into several categories, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP). researchgate.net

Table 2: Predicted QSAR Descriptors for this compound

| Descriptor | Description | Predicted Value |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 145.11 g/mol chembk.com |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | ~1.0 - 1.5 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, a predictor of drug transport properties. | ~50 - 60 Ų |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 2 |

| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | 3 |

Note: These values are estimations based on the molecular structure and data from similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for studying static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. tu-darmstadt.de

For this compound, an MD simulation in a solvent like water would reveal its conformational landscape. researchgate.net The simulation would show how the amino and difluoromethyl groups rotate and how the molecule interacts with surrounding water molecules through hydrogen bonding. nih.govnih.gov This is particularly important for understanding how the molecule behaves in a biological context, where interactions with water are ubiquitous. The simulation can also be used to calculate thermodynamic properties such as the free energy of solvation.

Mechanistic Insights from Computational Reaction Pathway Studies

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For this compound, one could computationally study various reactions, such as its protonation at different nitrogen atoms, its behavior in electrophilic aromatic substitution, or its role as a ligand in metal complexes. For example, a study could investigate the reaction pathway of its synthesis or its metabolic degradation. These studies would involve locating the transition state structures for each step of the reaction and calculating the energy barriers, providing a detailed, atomistic understanding of the reaction mechanism.

In Silico Prediction of Reactivity, Selectivity, and Thermodynamic Parameters

In the realm of modern drug discovery and materials science, computational chemistry has emerged as an indispensable tool for predicting the physicochemical properties and biological activity of novel molecules. For this compound, in silico methods, particularly those rooted in quantum mechanics, provide profound insights into its reactivity, selectivity, and thermodynamic stability. These theoretical investigations allow for a rational understanding of the molecule's behavior at an electronic level, guiding further experimental studies.

The primary methods employed for these predictions often involve Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By solving the Schrödinger equation for a given molecule, DFT can be used to calculate a variety of molecular properties. For instance, a study on a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, utilized the DFT/B3LYP method with a 6-31G(d,p) basis set to determine its ground-state molecular geometry and electronic properties. ijaerd.orgresearchgate.net Such approaches are foundational for predicting the parameters discussed below.

Reactivity and Selectivity:

The reactivity of a molecule is intrinsically linked to its electronic structure. Key indicators of chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined through computational calculations. The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. irjweb.comaimspress.com A small HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability. aimspress.comnih.gov For pyrimidine derivatives, these calculations help in understanding their potential interactions with biological targets. irjweb.com

The molecular electrostatic potential (MEP) map is another critical tool for predicting reactivity and selectivity. tci-thaijo.org The MEP visualizes the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying electron density. ijaerd.orgresearchgate.net Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. tci-thaijo.org This allows for the prediction of how the molecule will interact with other molecules, including biological macromolecules.

Table 1: Representative Calculated Electronic Properties of a Pyrimidine Derivative

| Parameter | Value | Computational Method | Reference |

| HOMO Energy | -6.2613 eV | DFT/B3LYP/6-311++G(d,p) | irjweb.com |

| LUMO Energy | -0.8844 eV | DFT/B3LYP/6-311++G(d,p) | irjweb.com |

Note: The data presented is for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine and serves as an illustrative example of the types of parameters calculated for pyrimidine derivatives.

Thermodynamic Parameters:

Computational methods are also employed to predict the thermodynamic stability of molecules. Parameters such as the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°) can be calculated. The Gibbs free energy is a particularly important parameter as it indicates the spontaneity of a chemical reaction. researchgate.net A negative ΔG value suggests a spontaneous process.

The strength of individual chemical bonds within a molecule can be quantified by the bond dissociation energy (BDE), which is the enthalpy change when a bond is broken homolytically. wikipedia.org The C-F bond is known to be one of the strongest single bonds in organic chemistry, with a BDE of up to 130 kcal/mol. wikipedia.org The presence of the difluoromethyl group in this compound is therefore expected to confer significant metabolic stability due to the high energy required to break the C-F bonds. mdpi.comalfa-chemistry.com

While specific thermodynamic data for this compound is not available, the principles of computational thermodynamics allow for the estimation of these values. These calculations are crucial for understanding the stability of the compound under various conditions and for predicting its behavior in chemical reactions.

Table 2: Bond Dissociation Energies of Relevant Bonds

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

| C-F (in CH3F) | 115 | wikipedia.org |

| C-H (in CH4) | 104.9 | wikipedia.org |

| C-C (in C2H6) | 90 | |

| C-N (in CH3NH2) | 85 |

Note: This table provides general bond dissociation energies for context and are not specific to this compound.

Applications of 4 Difluoromethyl Pyrimidin 2 Amine in Medicinal Chemistry Research

Kinase Inhibition as a Therapeutic Strategy

Kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, survival, and differentiation. f1000research.com Dysregulation of kinase activity is a common feature of many cancers, making them prime targets for therapeutic intervention. nih.govrsc.org The development of small-molecule kinase inhibitors that can selectively block the activity of specific kinases has revolutionized cancer treatment. The 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety has proven to be an effective component in the design of inhibitors targeting the phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently hyperactivated in human cancers. acs.orgresearchgate.net

The this compound core has been identified as an optimized binding module for inhibitors of Class I PI3Ks. acs.org In the development of novel pan-PI3K inhibitors, this moiety was incorporated to improve upon earlier compounds. For instance, the preclinical candidate PQR514, which features this pyrimidine (B1678525) ring, was developed as a follow-up to PQR309, a phase II clinical compound containing a trifluoromethyl-pyridine group. acs.orgresearchgate.net

The design strategy involved replacing the pyridine (B92270) ring of PQR309 with a pyrimidine moiety and substituting the trifluoromethyl group with a difluoromethyl group. acs.org This modification resulted in compounds with significantly improved potency against PI3K enzymes. All synthesized compounds incorporating the this compound structure were highly potent pan-PI3K inhibitors, demonstrating strong affinity for the p110α isoform and other class I PI3Ks. acs.org The improved potency suggests that the pyrimidine core offers superior interactions within the ATP-binding pocket of the kinase.

| Compound | Core Moiety | Ki (p110α) [nM] | Ki (mTOR) [nM] |

|---|---|---|---|

| PQR309 (1) | CF3–Pyridine | 17 | 62 |

| Compound 3 | CF3–Pyrimidine | 4.5 | >1000 |

| PQR514 (4) | CHF2–Pyrimidine | 2.2 | 32.7 |

| Compound 5 | CHF2–Pyrimidine | 2.1 | 16.2 |

| Compound 6 | CHF2–Pyrimidine | 2.5 | 18.1 |

| Compound 7 | CHF2–Pyrimidine | 2.2 | 20.6 |

| Compound 8 | CHF2–Pyrimidine | 2.4 | 34.1 |

Data sourced from a 2019 study on preclinical development of PQR514. acs.org

Given the high homology between the ATP-binding sites of class-I PI3Ks and mTOR, many inhibitors are designed to target both kinases. acs.orgresearchgate.net The this compound moiety has been shown to confer potent, dual PI3K/mTOR inhibitory activity. Research indicates that replacing a trifluoromethyl group with a difluoromethyl group can enhance affinity for the mTOR kinase. acs.org

In the case of PQR514 and related compounds, the inclusion of the this compound group resulted in potent, ATP-competitive inhibition of mTOR, with Ki values in the low nanomolar range. acs.org This dual activity is therapeutically advantageous, as it allows for a more comprehensive blockade of the PI3K/mTOR pathway, which can help overcome resistance mechanisms that arise from feedback loops within the signaling cascade. nih.gov The structural features of the difluoromethyl-pyrimidine group appear to optimize interactions within the active site of both PI3K and mTOR kinases. acs.org

Structure-Activity Relationship (SAR) Studies for Optimized Binding and Pharmacological Potency

SAR studies are crucial for refining the chemical structure of a lead compound to maximize its efficacy and optimize its pharmacological profile. For inhibitors based on the this compound scaffold, these studies have provided valuable insights into the molecular interactions driving their high potency.

To further explore the SAR of this chemical series, modifications were made to other parts of the molecule while retaining the core this compound structure. In one study, the morpholine groups on the triazine ring of the parent inhibitor were replaced with different substituted morpholines. acs.org

These modifications were designed to probe the space within the binding pocket and optimize secondary interactions. The resulting compounds (5-8) maintained high in vitro potency against PI3Kα (Ki < 2.5 nM) and mTOR (Ki < 35 nM), confirming the this compound as the primary driver of affinity. acs.org Cellular assays, which measure the inhibition of downstream signaling proteins like Akt, further confirmed the high potency of these new derivatives. The cellular efficacy, measured by the IC50 for inhibiting the phosphorylation of Akt, was consistently in the low nanomolar range for compounds containing the optimized pyrimidine moiety. acs.org

| Compound | IC50 p-Akt (Ser473) [nM] in A2058 cells |

|---|---|

| PQR309 (1) | 170 |

| PQR514 (4) | 40 |

| Compound 5 | 42 |

| Compound 6 | 43 |

| Compound 7 | 41 |

| Compound 8 | 47 |

Data sourced from a 2019 study on preclinical development of PQR514. acs.org

Development of Advanced Preclinical Candidates for Systemic Therapeutic Applications

The successful optimization of the this compound scaffold has led to the development of advanced preclinical candidates for cancer therapy. PQR514 emerged from these studies as a potent pan-PI3K inhibitor with good affinity for mTOR. acs.orgresearchgate.net

Preclinical in vivo characterization demonstrated that PQR514 has significant antitumor activity. In a mouse xenograft model using OVCAR-3 cells, PQR514 showed substantial tumor growth inhibition at concentrations approximately eight times lower than its parent compound, PQR309. acs.orgresearchgate.net Furthermore, PQR514 was found to have a favorable pharmacokinetic profile and minimal brain penetration. researchgate.net This profile makes it an optimized candidate for treating systemic tumors, where penetration into the central nervous system is not required and could lead to unwanted side effects. researchgate.net These promising preclinical results highlight the therapeutic potential of inhibitors built upon the this compound core.

Investigative Roles in Other Biological Pathways (e.g., Enzyme Modulation, Receptor Antagonism/Agonism)

The versatility of the this compound core has prompted its exploration in a range of biological contexts beyond its primary applications. Researchers have investigated its role in the modulation of key enzymes and its potential to act as an antagonist or agonist at various receptors, highlighting the broad therapeutic potential of this chemical moiety.

The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent and selective enzyme inhibitors, most notably in the field of oncology. The difluoromethyl group, in comparison to the more common trifluoromethyl substituent, has been shown to enhance binding affinity to certain enzymes, such as mTOR kinase.

Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) Inhibition:

A significant body of research has focused on incorporating the this compound moiety into inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. The replacement of a trifluoromethyl group with a difluoromethyl group on the heteroaromatic ring of lead compounds has been found to augment mTOR kinase affinity. This has led to the development of highly potent dual PI3K/mTOR inhibitors.

For instance, the compound PQR514, which features the this compound moiety, demonstrates significant potency as a pan-PI3K inhibitor. nih.gov Further research led to the development of PQR530, a dual pan-PI3K and mTORC1/2 inhibitor that is orally active and can penetrate the blood-brain barrier. nih.govacs.org PQR530 exhibits subnanomolar binding affinity for PI3Kα and mTOR. nih.govacs.org

Another noteworthy derivative is PQR620, a highly potent and selective mTORC1/2 inhibitor. The introduction of a 2-aminopyridine substituted with a difluoromethyl group was a key modification that induced a greater than 1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays. nih.govnih.gov

The inhibitory activities of these compounds are summarized in the tables below.

| Compound | Target | Ki (nM) |

|---|---|---|

| PQR514 | PI3Kα | 2.2 |

| mTOR | 32.7 |

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

| Target | Activity Type | Value |

|---|---|---|

| PI3Kα | Kd | 0.84 nM |

| mTOR | Kd | 0.33 nM |

| pS6 (Ser235/236) Phosphorylation (A2058 cells) | IC50 | 0.07 µM |

| PKB (pSer473) Phosphorylation (A2058 cells) | IC50 | 0.07 µM |

Data sourced from MedchemExpress and other research articles. nih.govacs.orgembopress.org

| Target | IC50 (µM) |

|---|---|

| pS6 (Ser235/236) Phosphorylation | 0.1 |

| PKB (pSer473) Phosphorylation | 0.2 |

Data sourced from AACR Journals and ResearchGate. nih.govnih.gov

While the role of the this compound scaffold in enzyme modulation is well-documented, its application in the context of receptor antagonism or agonism is an area of ongoing investigation. The broader pyrimidine framework is known to be a versatile scaffold for targeting a variety of receptors.

Chemokine Receptor Type 4 (CXCR4) Antagonism:

Research into novel, non-peptidic small molecule antagonists of the CXCR4 receptor has identified compounds containing a pyrimidin-2-amine core as having potent activity. The CXCR4/CXCL12 signaling axis is a key player in cancer metastasis and inflammation. In a study focused on developing potent CXCR4 antagonists, a series of N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amines were synthesized and evaluated. One of the synthesized compounds, N-(4-((5-fluoropyrimidin-2-ylamino)methyl)benzyl)-4-(trifluoromethyl)pyrimidin-2-amine, which is structurally very similar to the difluoromethyl analog, demonstrated notable CXCR4 binding potential. nih.gov These dipyrimidine amines were found to be potent inhibitors of the signaling cascade induced by the CXCR4/CXCL12 interaction. nih.gov

Cannabinoid Receptor 2 (CB2) Agonism:

The pyrimidine scaffold has also been utilized in the development of selective agonists for the Cannabinoid Receptor 2 (CB2). A focused screening identified a pyrimidine ester as a partial agonist at the CB2 receptor. Subsequent optimization led to the discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) as a potent and selective CB2 agonist for the potential treatment of inflammatory pain. nih.govh1.co While this compound features a trifluoromethyl group, it highlights the potential of the substituted pyrimidine core to interact with cannabinoid receptors.

Adenosine Receptor Antagonism:

Derivatives of pyrimidine have been explored as antagonists of adenosine receptors, which are implicated in various physiological processes and are therapeutic targets for conditions like Parkinson's disease. nih.gov While specific studies on this compound as an adenosine receptor antagonist are not prominent in the reviewed literature, the general applicability of the pyrimidine scaffold to this class of receptors suggests a potential avenue for future research.

Applications of 4 Difluoromethyl Pyrimidin 2 Amine in Agrochemical Research

Design and Synthesis of Advanced Pesticide Active Ingredients

The development of new pesticides is a critical endeavor to combat the evolution of resistance in pests and pathogens. The pyrimidine (B1678525) scaffold, a core component of 4-(Difluoromethyl)pyrimidin-2-amine (B6150705), is a well-established pharmacophore in agrochemicals. nih.gov The introduction of a difluoromethyl (CF2H) group is a strategic modification that can enhance the biological activity of a molecule. acs.org This is due to the unique properties of the CF2H group, which can modulate factors such as metabolic stability, lipophilicity, and binding affinity to target sites within the pest or pathogen. acs.orgresearchgate.net

One common strategy in the design of novel pesticides is the intermediate derivatization method, which involves modifying a core structure to create a library of related compounds for biological screening. researchgate.netresearchgate.net Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is another key design principle. nih.gov In the context of this compound, this could involve substitutions at the amine group or other positions on the pyrimidine ring to optimize pesticidal activity.

The synthesis of these advanced agrochemicals often involves multi-step reaction sequences. For instance, pyrimidine derivatives can be synthesized through the condensation of a,β-unsaturated ketones with appropriate amine-containing reagents. mdpi.com More complex derivatives, such as those containing additional heterocyclic rings or specific side chains, are created through reactions like Williamson ether condensation, substitution reactions, and Suzuki-Miyaura cross-coupling. nih.govnih.gov These synthetic pathways allow for the precise placement of various chemical moieties to fine-tune the compound's biological activity.

Fungicidal Efficacy and Mechanistic Investigations

Derivatives of pyrimidine, particularly those containing a difluoromethyl group, have shown significant promise as fungicides for controlling a wide range of plant diseases.

Spectrum of Activity Against Key Plant Pathogens

Research has demonstrated the efficacy of these compounds against several economically important plant pathogens. For example, certain pyrimidinamine derivatives have exhibited excellent fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis) and southern corn rust (Puccinia sorghi). researchgate.netresearchgate.netacs.org In some cases, the efficacy of these novel compounds surpasses that of existing commercial fungicides. For instance, a derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed significantly better control of corn rust than the commercial fungicide tebuconazole. researchgate.net

Other studies have highlighted the activity of pyrimidine derivatives against pathogens such as Botrytis cinerea, the causal agent of gray mold, and Rhizoctonia solani, which causes sheath blight in rice. nih.govmdpi.com The broad-spectrum activity of these compounds makes them valuable candidates for further development as commercial fungicides.

Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target Pathogen | Efficacy (EC50 in mg/L) | Reference |

| 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine | Puccinia sorghi | 0.16 | researchgate.net |

| 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine | Erysiphe graminis | 1.14 | researchgate.net |

| (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine | Puccinia sorghi | 0.60 | researchgate.net |

| 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine | Puccinia sorghi | 1.32 | researchgate.net |

| Compound 4b (a coumarin (B35378) derivative) | Rhizoctonia solani | 11.3 | nih.gov |

| Compound U7 | Pseudoperonospora cubensis | 24.94 | acs.orgnih.gov |

Elucidation of Novel Modes of Action in Fungicide Development

A crucial aspect of fungicide research is the identification of novel modes of action to overcome resistance to existing treatments. Some pyrimidine-based fungicides are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.org This enzyme is a key component of the mitochondrial electron transport chain, and its inhibition disrupts cellular respiration in the fungus. Molecular docking studies have suggested that some novel pyrimidine amine derivatives may have a similar mode of action, binding to the same target site as the commercial SDHI fungicide carboxin. nih.govwikipedia.org

Other research has pointed to different mechanisms. For instance, some pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in fungal cells by affecting the mitochondrial membrane potential. nih.gov The discovery of compounds with new or varied modes of action is vital for the sustainable management of fungal diseases in agriculture.

Acaricidal and Insecticidal Activity Profiles

In addition to their fungicidal properties, derivatives of this compound have also demonstrated significant activity against important agricultural pests, including mites and insects.

Efficacy Against Economically Important Agricultural Pests

Bioassays have revealed the potent acaricidal (mite-killing) and insecticidal activity of certain pyrimidine derivatives. For example, compounds have been identified with high efficacy against the two-spotted spider mite (Tetranychus urticae) and the carmine (B74029) spider mite (Tetranychus cinnabarinus), both of which are major pests in a wide range of crops. researchgate.netnih.gov One particular derivative, 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine, exhibited an LC50 of 0.19 mg/L against T. urticae, an activity level comparable to the commercial acaricide cyenopyrafen. researchgate.net

These compounds have also shown insecticidal activity against pests such as the armyworm (Mythimna separata) and various aphid species. researchgate.netacs.org The broad-spectrum activity against both fungal pathogens and insect/mite pests makes these compounds particularly attractive for the development of integrated pest management strategies.

Table 2: Acaricidal and Insecticidal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target Pest | Efficacy (LC50 in mg/L) | Reference |

| 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine | Tetranychus urticae | 0.19 | researchgate.net |

| Compound U7 | Mythimna separata | 3.57 | acs.orgnih.gov |

| Compound U8 | Mythimna separata | 4.22 | acs.orgnih.gov |

Biochemical Target Identification and Mechanism of Action Studies

Understanding the biochemical basis for the insecticidal and acaricidal activity of these compounds is key to their optimization and safe use. One potential target that has been investigated is the enzyme acetylcholinesterase (AChE). acs.orgnih.gov AChE is a critical enzyme in the nervous system of insects, and its inhibition leads to paralysis and death. Molecular docking studies have been employed to model the interaction of pyrimidine derivatives with the active site of AChE, providing insights into the structure-activity relationships that govern their potency. acs.orgnih.gov

The identification of specific biochemical targets allows for the rational design of more effective and selective pesticides, minimizing off-target effects and contributing to the development of safer agrochemical solutions.

Strategies for Overcoming Existing Pesticide Resistance Mechanisms

The development of pesticide resistance is a major threat to agricultural productivity, rendering previously effective chemical controls obsolete. ucanr.edu Pests can evolve resistance through various means, such as target site mutations or enhanced metabolic degradation of the pesticide. A primary strategy to combat this is the discovery and introduction of pesticides with novel modes of action (MoA), as these will not be recognized by the resistance mechanisms developed against older chemicals. acs.orgacs.org

The exploration of derivatives based on the this compound scaffold is a direct implementation of this strategy. For instance, resistance to anilinopyrimidine fungicides like pyrimethanil (B132214) is a serious and widespread problem in controlling pathogens such as Botrytis cinerea. mdpi.com The development of novel pyrimidinamine compounds offers a solution, as they often possess a unique mode of action, meaning there is no cross-resistance with other pesticide classes. researchgate.net

Key strategies involving this chemical family include:

Introduction of a Novel Chemical Scaffold: The core pyrimidin-2-amine structure, when modified, can interact with biological targets in a way that is different from existing pesticides. This novelty is crucial for controlling pest populations that have already developed resistance to other chemical classes. acs.org

Modification for Target Site Evasion: The difluoromethyl group can significantly alter the electronic properties and conformation of a molecule. This allows derivatives of this compound to bind effectively to a target enzyme or receptor, even if that target has mutated to resist older pesticides.

Rotation and Mixture Programs: To delay the onset of new resistance, integrated pest management (IPM) programs advocate for rotating pesticides with different modes of action. ucanr.eduirac-online.org Compounds derived from this compound provide new MoA options, making them valuable components in these rotational strategies. nih.gov Using these novel compounds in a planned sequence or mixture with other pesticides reduces the selection pressure for any single resistance trait. nih.govresearchgate.net

Development of Broad-Spectrum Activity: Research has focused on creating derivatives with efficacy against a wide range of pests, which can simplify resistance management by providing a single tool for multiple threats. acs.orgnih.gov

The pyrimidinamine diflumetorim (B165605) is a notable example that serves as a template for discovering new agrochemicals due to its unique mechanism and lack of reported resistance. researchgate.net Further optimization of related structures, such as 5-chloro-6-(difluoromethyl)pyrimidin-4-amine (B11777236) derivatives, has led to the discovery of candidates with excellent fungicidal and acaricidal activities, demonstrating the power of this approach in overcoming resistance. researchgate.netacs.org

Structure-Activity Relationship (SAR) in Agrochemical Design for Enhanced Efficacy, Selectivity, and Environmental Profile

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound like this compound into a successful agrochemical. nih.govresearchgate.net These studies systematically modify different parts of the molecule to understand how each component influences biological activity, selectivity between pests and non-target organisms, and environmental persistence. rsc.orgrsc.org

For derivatives of this compound, SAR analyses have revealed several key insights:

The Pyrimidine Core: The pyrimidine ring itself is a well-established "pharmacophore" essential for biological activity. nih.govresearchgate.net Its nitrogen atoms are often crucial for binding to target proteins.

The 4-(Difluoromethyl) Group: The introduction of a difluoromethyl (-CHF2) or a related fluoroalkyl group at the 4- or 6-position of the pyrimidine ring is consistently linked to high levels of pesticidal activity. acs.org This group can enhance binding affinity, improve metabolic stability, and increase the lipophilicity of the molecule, which aids its movement into the target pest. For example, a derivative, 5-Chloro-N-(2-(6-(4-chlorophenoxy)pyridin-3-yl)ethyl)-6-(difluoromethyl)pyrimidin-4-amine, demonstrated significantly better fungicidal activity against downy mildew than several commercial fungicides. acs.org

Substitution at the 5-Position: Introducing a halogen, such as chlorine (Cl) or bromine (Br), at the 5-position of the pyrimidine ring has been shown to be a critical modification for enhancing broad-spectrum activity. acs.orgnih.gov

The 2-Amine Group and its Substituents: The amine group at the 2-position is a key site for modification. Attaching different chemical moieties here can drastically alter the compound's properties. In herbicidal derivatives, substituting the 6-position (structurally analogous to the 4-position in the parent compound) with an amino group led to excellent inhibition of weed root growth, whereas an alkynyloxy group at the same position conferred bleaching activities. nih.gov This demonstrates that the substituent dictates the specific type of bioactivity.

The following table summarizes research findings on various derivatives, illustrating key SAR principles.

| Compound/Derivative | Modification from Core Structure | Target Pest/Pathogen | Bioactivity Measurement (EC₅₀/LC₅₀/IC₅₀) | Reference |

| HNPC-A9229 | 5-chloro, 6-difluoromethyl, N-substituted pyrimidin-4-amine | Puccinia sorghi (Rust) | EC₅₀ = 0.16 mg/L | researchgate.net |

| Compound T4 | 5-chloro, 6-difluoromethyl, N-substituted pyrimidin-4-amine | Tetranychus urticae (Mite) | LC₅₀ = 0.19 mg/L | researchgate.net |

| Compound II | 5-chloro, 6-difluoromethyl, N-substituted pyrimidin-4-amine | Cucumber Downy Mildew | EC₅₀ = 0.10 mg/L | acs.org |

| Compound U7 | 5-chloro, 6-(1-fluoroethyl), N-substituted pyrimidin-4-amine | Mythimna separata (Moth) | LC₅₀ = 3.57 mg/L | nih.gov |

| Compound U7 | 5-chloro, 6-(1-fluoroethyl), N-substituted pyrimidin-4-amine | Pseudoperonospora cubensis | EC₅₀ = 24.94 mg/L | nih.gov |

| Compound III-3 | 4-phenyl, 6-trifluoromethyl, 2-aminopyrimidine (B69317) derivative | Botrytis cinerea | EC₅₀ < 1.0 µg/mL | mdpi.com |

| Herbicidal Derivative | N-ethyl, 6-(trifluoromethyl-pyrazolyl) pyrimidin-4-amine | Pennisetum alopecuroides (Weed) | IC₅₀ = 1.90 mg/L (root growth) | nih.gov |

These studies collectively show that by strategically modifying the this compound scaffold—particularly by adding halogens at the 5-position, fluoroalkyl groups at the 4/6-position, and diverse substituents on the amine group—researchers can fine-tune the resulting molecules for high efficacy, desired selectivity, and a favorable environmental profile, making it a highly valuable template in the search for next-generation agrochemicals.

Future Perspectives and Emerging Research Trajectories for 4 Difluoromethyl Pyrimidin 2 Amine

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. nih.gov These powerful computational tools are increasingly being applied to the de novo design of molecules, a process of generating novel chemical structures with desired properties from scratch. nih.gov For a scaffold such as 4-(difluoromethyl)pyrimidin-2-amine (B6150705), AI and ML can be leveraged to explore vast chemical spaces and identify derivatives with optimized biological activity and physicochemical properties.

Generative models, including recurrent neural networks (RNNs), generative adversarial networks (GANs), and transformers, can be trained on large datasets of known bioactive molecules to learn the underlying principles of molecular design. nih.govnih.gov These models can then generate novel pyrimidine (B1678525) derivatives, incorporating the difluoromethyl group, that are predicted to have high affinity for specific biological targets. For instance, reinforcement learning can be employed to fine-tune the generative process, rewarding the model for creating structures with desirable attributes like high predicted bioactivity and low predicted toxicity. nih.govarxiv.org

Furthermore, ML models can predict key properties such as solubility, metabolic stability, and off-target effects, allowing for the early-stage filtering of unpromising candidates and the prioritization of those with the highest potential for success. arxiv.orgresearchgate.net This data-driven approach significantly accelerates the design-make-test-analyze cycle, reducing the time and cost associated with traditional discovery pipelines. The use of surjective representations like SELFIES, as an alternative to SMILES, is also being explored to enhance the capabilities of these gradient-based optimization techniques. arxiv.orgresearchgate.net

Exploration of Novel Synthetic Methodologies (e.g., C-H Functionalization, Photoredox Catalysis, Flow Chemistry)

The synthesis of complex molecules like this compound and its derivatives is continually being refined through the development of innovative synthetic methods. These new approaches offer greater efficiency, selectivity, and functional group tolerance compared to traditional techniques.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for modifying the pyrimidine core. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. Research into the site-selective C-H functionalization of pyrimidines allows for the introduction of various substituents at specific positions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. researchgate.netnih.gov For instance, methods for the C2-selective amination of pyrimidines have been developed, providing access to complex aminopyrimidines. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has become an indispensable tool in modern organic synthesis, offering mild and selective reaction conditions. researchgate.netnih.gov This technology can be employed for the introduction of the difluoromethyl group and other functionalities onto the pyrimidine ring. researchgate.net For example, photoredox-catalyzed reactions can facilitate the generation of difluoromethyl radicals, which can then be used to functionalize alkenes and (hetero)arenes. nih.govresearchgate.net The use of novel organic photoredox catalysts continues to expand the scope and applicability of these transformations. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. rsc.org For the industrial-scale synthesis of this compound, flow chemistry can enable more efficient and sustainable manufacturing processes. The use of flow reactors can facilitate reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or gaseous reagents like fluoroform. rsc.org

Discovery of Untapped Biological Targets and Novel Agrochemically Relevant Mechanisms

While the pyrimidine scaffold is a well-established pharmacophore, the unique properties imparted by the difluoromethyl group may enable this compound and its derivatives to interact with novel biological targets or exhibit new mechanisms of action.

In the realm of medicine, pyrimidine derivatives have shown activity against a range of targets, including protein kinases like PLK4, which are implicated in cancer. nih.gov The exploration of this compound analogues against a broad panel of kinases and other enzyme families could uncover previously unexploited therapeutic opportunities. nih.govnih.govnih.gov The trifluoromethyl group, a related fluorinated moiety, has been a key component in the design of potent inhibitors of targets like VEGFR-2 and HER-2. mdpi.com Similarly, the difluoromethyl group could confer unique binding properties.

In agriculture, the discovery of new modes of action is crucial to combat the rise of resistance to existing pesticides. pnas.org Pyrimidine-based compounds have a history of use as fungicides and insecticides. researchgate.netacs.org The investigation of this compound derivatives for their effects on novel agrochemical targets, such as enzymes in essential biosynthetic pathways, could lead to the development of next-generation crop protection agents. pnas.org For example, the disruption of pyrimidine biosynthesis has been identified as a novel herbicidal mechanism. pnas.org

Development of Sustainable and Green Chemistry Approaches in Industrial-Scale Synthesis and Application

The principles of green and sustainable chemistry are increasingly influencing the design of chemical syntheses, particularly at the industrial scale. researchgate.netnih.gov The production of this compound can be made more environmentally friendly through several strategies.

The use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve energy efficiency. researchgate.net

Furthermore, the development of catalytic processes, especially those using earth-abundant and non-toxic metals, is a key goal of green chemistry. researchgate.net The design of synthetic routes that minimize the number of steps and maximize atom economy will also contribute to a more sustainable manufacturing process. The use of continuous flow processes, as mentioned earlier, not only improves efficiency but also aligns with the principles of green engineering. rsc.org

The following table provides a summary of the emerging research trajectories for this compound:

| Research Trajectory | Key Methodologies/Approaches | Potential Impact |

| AI-Driven Design | Generative Models (GANs, RNNs), Reinforcement Learning, Property Prediction | Accelerated discovery of optimized derivatives with enhanced bioactivity and drug-like properties. nih.govnih.gov |